molecular formula C10H10 B165137 1-Methylindene CAS No. 767-59-9

1-Methylindene

Cat. No.: B165137
CAS No.: 767-59-9
M. Wt: 130.19 g/mol
InChI Key: LRTOHSLOFCWHRF-UHFFFAOYSA-N
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Description

1-Methylindene is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1H-indene
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InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOHSLOFCWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID50865464
Record name 1-Methyl-1H-indene
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Molecular Weight

130.19 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 1-Methyl-1H-indene
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CAS No.

767-59-9, 29036-25-7
Record name 1-Methylindene
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Synthesis routes and methods

Procedure details

140 ml (0.35 mol) of a 2.5 M solution of n-butyllithium in toluene were added dropwise to a solution of 45.0 g of indene (0.35 mol) in 200 ml of THF at 0° C. in the course of 30 min in a 500 ml four-necked flask having a dropping funnel. After warming up to room temperature, the solution was stirred for a further hour. Thereafter, it was again cooled to 0° C., and 99.4 g (0.70 mol) of iodomethane were added dropwise in the course of 2 h. After warming up to room temperature, stirring was effected for a further 24 h. The solvents were distilled off on a rotary evaporator at a bath temperature of 40° C. and 100 mbar. The black residue was extracted by shaking three times with 200 ml of pentane each time. After concentration of the combined pentane fractions on a rotary evaporator, the crude product was fractionated over a 25 cm Vigreux column. 28.6 g (0.22 mol; 63% yield) of colorless methylindene were obtained under a vacuum from a diaphragm pump at 19 mbar and a top temperature of 71-73° C. The 1H-NMR spectrum shows an isomer mixture of 1- and 3-methylindene in the ratio of 1:1.
[Compound]
Name
solution
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45 g
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200 mL
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99.4 g
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Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of 1-methylindene?

A1: this compound is a bicyclic molecule consisting of a benzene ring fused to a cyclopentadiene ring with a methyl group attached to the cyclopentadiene ring at the 1-position.

Q2: What are the primary reactions this compound undergoes?

A2: this compound readily undergoes a 1,3-proton transfer reaction, rearranging to 3-methylindene. This reaction is often base-catalyzed and has been extensively studied using various tertiary amines as catalysts [, , , ].

Q3: How does the choice of catalyst influence the 1,3-proton transfer reaction in this compound?

A3: The basicity of the amine catalyst significantly affects the reaction rate and the primary deuterium kinetic isotope effect (KIE). For instance, DABCO, despite its intermediate basicity, exhibits a lower primary KIE compared to other amines with similar pKa values [, ].

Q4: What is the significance of studying kinetic isotope effects (KIEs) in this compound rearrangement?

A4: KIEs provide valuable insights into the reaction mechanism and the structure of the transition state. The observation of different primary KIEs for enantiomers of this compound using a chiral catalyst like dihydroquinidine provided evidence for enantioselective interactions in the transition state []. Analysis of primary and secondary deuterium KIEs suggests a late transition state, resembling the ion-pair intermediate proposed for the proton abstraction step [].

Q5: How does solvent choice impact the 1,3-proton transfer reaction of this compound?

A5: Solvent polarity plays a role in reaction kinetics and enantioselectivity. Studies using dihydroquinidine as a catalyst revealed a significant solvent dependence on enantioselectivity. For instance, the reaction exhibited higher enantioselectivity in less polar solvents compared to more polar ones [].

Q6: Can the 1,3-proton transfer in this compound be enantioselective?

A6: Yes, using chiral tertiary amines like dihydroquinidine as catalysts leads to substrate enantioselectivity (kinetic resolution) during the 1,3-proton transfer, favoring the reaction of one enantiomer over the other [, ].

Q7: How do substituents on the aromatic ring affect the reactivity of this compound?

A7: Electron-withdrawing groups, such as nitro groups, at the 5- or 7-positions enhance the acidity of the 1-methyl protons, leading to faster reaction rates compared to unsubstituted this compound [].

Q8: How does the steric bulk of substituents influence the reactivity of this compound?

A8: Increased steric bulk at the 1-position influences the stereochemistry of addition reactions. For example, hydroboration of 1-substituted indenes with diborane shows a preference for attack from the less hindered side as the substituent size increases [].

Q9: What are some other reactions that this compound can undergo?

A9: this compound can participate in various reactions, including:

  • Ozonolysis: This reaction forms ozonides, with the exo/endo ratio influenced by solvent, temperature, and substituent effects []. The stereochemistry of the carbonyl oxide intermediate also plays a crucial role in ozonide formation [].
  • Cycloaddition: this compound reacts with dimethyl acetylenedicarboxylate to yield 1:1 adducts [].
  • Ring Expansion: Methodologies have been developed to synthesize 3-substituted 1-methylnaphthalenes from 1-methylindenes via ring expansion reactions [, ].

Q10: How is computational chemistry used to study this compound?

A10: Theoretical studies employing computational methods have investigated the proton transfer reactions in this compound in various solvents []. These studies contribute to understanding the reaction mechanism, solvent effects, and the influence of different catalysts.

Q11: What is the significance of this compound in combustion chemistry?

A11: this compound has been identified as a product in the combustion of n-butylbenzene, a component of diesel fuel []. This finding highlights the relevance of this compound and its chemistry in understanding the complex processes involved in fuel combustion.

Q12: Are there any applications of this compound in organic synthesis?

A12: While not as widely used as some other building blocks, this compound serves as a starting material in specific synthetic transformations. For instance, it can be used to prepare derivatives of 1-hydroxymethylindane-2-carboxylic acid [] and undergoes methylation reactions to produce various methylated indene derivatives [].

Q13: What analytical techniques are used to study this compound?

A13: Various analytical methods are employed to characterize and quantify this compound, including:

  • Gas Chromatography (GC): Commonly used to separate and analyze mixtures containing this compound, especially in combustion studies [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is used to study reaction mechanisms and stereochemistry [].
  • Mass Spectrometry (MS): Used to identify and quantify this compound and its derivatives in complex mixtures, such as those generated in combustion experiments or photoionization studies [, ].
  • Photoionization Mass Spectrometry: Used to determine appearance energies of this compound and related compounds, providing insights into their thermochemistry and fragmentation pathways [].

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